molecular formula C10H15N3OS B12227701 [2-(1,2,5-Thiadiazol-3-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol

[2-(1,2,5-Thiadiazol-3-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol

Cat. No.: B12227701
M. Wt: 225.31 g/mol
InChI Key: NVPVOOSFSKHBPA-UHFFFAOYSA-N
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Description

[2-(1,2,5-Thiadiazol-3-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol: is a complex organic compound featuring a thiadiazole ring fused with a cyclopentane and pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,2,5-Thiadiazol-3-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol typically involves the reaction of a thiadiazole derivative with a cyclopentane and pyrrole precursor. The reaction conditions often require a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium at ambient temperature . The reaction proceeds through a nucleophilic substitution mechanism, yielding the desired product in moderate to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[2-(1,2,5-Thiadiazol-3-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

[2-(1,2,5-Thiadiazol-3-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of [2-(1,2,5-Thiadiazol-3-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the thiadiazole ring with the cyclopentane and pyrrole structure in [2-(1,2,5-Thiadiazol-3-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol provides distinct chemical and biological properties not commonly found in other similar compounds.

Properties

Molecular Formula

C10H15N3OS

Molecular Weight

225.31 g/mol

IUPAC Name

[2-(1,2,5-thiadiazol-3-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol

InChI

InChI=1S/C10H15N3OS/c14-7-10-3-1-2-8(10)5-13(6-10)9-4-11-15-12-9/h4,8,14H,1-3,5-7H2

InChI Key

NVPVOOSFSKHBPA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=NSN=C3

Origin of Product

United States

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